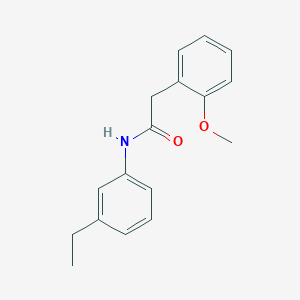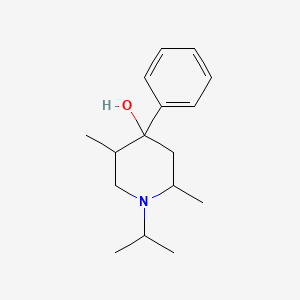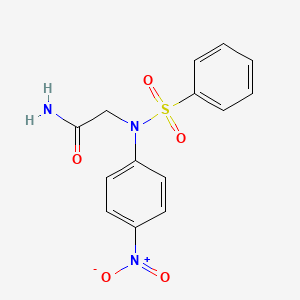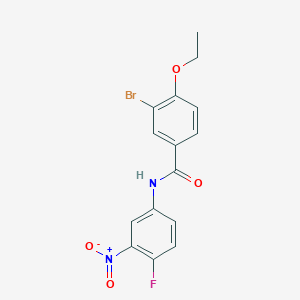![molecular formula C22H25NO2 B5163232 8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)
8-[3-(4-tert-butylphenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(4-tert-butylphenoxy)propoxy]quinoline, also known as TBQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 8-[3-(4-tert-butylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[3-(4-tert-butylphenoxy)propoxy]quinoline for lab experiments is its ability to modulate various signaling pathways, making it a useful tool for studying the mechanisms underlying various diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 8-[3-(4-tert-butylphenoxy)propoxy]quinoline. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 8-[3-(4-tert-butylphenoxy)propoxy]quinoline involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with tert-butyl 4-bromophenyl ether to form 8-(4-tert-butylphenoxy)quinoline. This intermediate is then reacted with 3-chloropropylamine to produce 8-[3-(4-tert-butylphenoxy)propylamino]quinoline. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield this compound.
Applications De Recherche Scientifique
8-[3-(4-tert-butylphenoxy)propoxy]quinoline has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anticancer effects, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
8-[3-(4-tert-butylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-22(2,3)18-10-12-19(13-11-18)24-15-6-16-25-20-9-4-7-17-8-5-14-23-21(17)20/h4-5,7-14H,6,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLXUUCXYNUGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)






![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)

![ethyl 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163242.png)
